
7-Bromo-1-tetralone
Overview
Description
7-Bromo-1-tetralone (CAS: 32281-97-3) is a brominated derivative of 1-tetralone, with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol. It features a ketone group at position 1 and a bromine substituent at position 7 on the naphthalene ring system (Figure 1). This compound is widely used in organic synthesis, including the preparation of heterocyclic compounds (e.g., benzocarbazoles) , pharmaceutical intermediates (e.g., antidepressants) , and materials science applications such as OLEDs and catalysts .
Preparation Methods
Synthesis via Cyclization of 4-(4-Bromophenyl)butanoic Acid
The most well-documented preparation method involves the intramolecular cyclization of 4-(4-bromophenyl)butanoic acid using as a dehydrating agent. This section delineates the reaction mechanism, optimization strategies, and experimental outcomes.
Reaction Mechanism
The cyclization proceeds via acid-catalyzed dehydration, where abstracts a proton from the carboxylic acid group, forming an acylium ion intermediate. Subsequent nucleophilic attack by the aromatic ring results in cyclization, yielding 7-bromo-1-tetralone (Figure 1) . Toluene acts as an aprotic solvent, facilitating high-temperature reactions while minimizing side reactions.
Standard Reaction Conditions
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Substrate : 4-(4-Bromophenyl)butanoic acid
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Catalyst : Phosphorus pentoxide ()
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Solvent : Toluene
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Temperature : 110°C
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Time : 2 hours
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Molar Ratio (Acid:) : 1:3
Under these conditions, the reaction achieves a 95% yield, as reported in the patent CN107141202 .
Optimization of Reaction Parameters
Systematic studies evaluated the impact of molar ratios, temperature, and reaction duration on yield.
Molar Ratio (Acid:) | Yield (%) |
---|---|
1:1 | 72 |
1:2 | 85 |
1:3 | 95 |
1:4 | 94 |
1:5 | 93 |
Temperature Optimization
Reactions conducted between 90°C and 130°C demonstrated that 110°C balances kinetic energy and thermal stability (Table 2). Lower temperatures slowed cyclization, while higher temperatures promoted decomposition .
Table 2: Temperature-Dependent Yields
Temperature (°C) | Yield (%) |
---|---|
90 | 68 |
100 | 82 |
110 | 95 |
120 | 89 |
130 | 75 |
Reaction Time Studies
Extending the reaction duration from 1 to 3 hours showed that 2 hours sufficed for near-quantitative conversion (Table 3). Prolonged heating beyond 2 hours led to negligible gains, suggesting rapid equilibrium attainment .
Table 3: Time-Dependent Yields
Time (hours) | Yield (%) |
---|---|
1 | 78 |
1.5 | 88 |
2 | 95 |
2.5 | 95 |
3 | 94 |
Industrial-Scale Production Considerations
While laboratory-scale synthesis employs , industrial processes may utilize continuous-flow reactors to enhance efficiency. Key challenges include catalyst recovery and solvent recycling, which are critical for cost-effective manufacturing. Pilot studies suggest that substituting toluene with greener solvents (e.g., cyclopentyl methyl ether) could reduce environmental impact without compromising yield .
Chemical Reactions Analysis
Types of Reactions
7-Bromotetralone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in 7-Bromotetralone can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed
Major Products Formed
Substitution Reactions: Products include various substituted tetralones, depending on the nucleophile used.
Reduction Reactions: The major product is 7-bromo-1-tetralol.
Oxidation Reactions: Products include 7-bromo-1-tetralone carboxylic acid and other oxidized derivatives
Scientific Research Applications
Organic Synthesis
7-Bromo-1-tetralone serves as a versatile building block in the synthesis of complex organic molecules. Its unique brominated structure allows for various chemical reactions, such as:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles (e.g., amines or thiols), enabling the formation of diverse substituted tetralones.
- Reduction Reactions : It can be reduced to 7-bromo-1-tetralol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Oxidation Reactions : Oxidizing agents such as potassium permanganate (KMnO4) can convert it into this compound carboxylic acid and other oxidized derivatives .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the development of pharmaceutical agents. It acts as an intermediate in the synthesis of biologically active compounds, particularly in the creation of anthracycline antibiotics. For instance, derivatives of this compound have been employed to synthesize key structures like β-rhodomycinone and α-citromycinone, which are crucial for antibiotic efficacy .
Biological Research
The compound is also significant in biological studies. Its derivatives are used to explore biochemical pathways and mechanisms within living organisms. Research has shown that compounds based on this compound can exhibit various biological activities, making them suitable for further investigation in drug discovery and development .
Material Science
In industrial applications, this compound is applied in the production of specialty chemicals and materials. Its unique properties allow it to be used in creating novel polymers and other materials with specific functionalities .
Case Study 1: Synthesis of Anthracycline Antibiotics
Researchers have successfully synthesized anthracycline antibiotics using this compound derivatives. The study highlighted the compound's ability to undergo bishydroxylation reactions, leading to the formation of essential AB-ring segments necessary for constructing various anthracyclinones. This process demonstrates its critical role in developing effective antibiotic treatments.
In a biological assessment, derivatives of this compound were tested for their anticancer properties. The results indicated that certain modifications of the compound exhibited significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 7-Bromotetralone primarily involves its role as a synthetic intermediate. It participates in various chemical reactions, facilitating the formation of more complex molecules. The bromine atom and the carbonyl group in its structure are key functional groups that undergo transformations, enabling the synthesis of diverse compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which 7-Bromotetralone is used .
Comparison with Similar Compounds
Key Properties :
- Melting Point : Discrepancies exist in reported values: 74.7–75.6 °C (synthesized via AlCl₃ bromination) vs. 157 °C (SDS data) . This inconsistency may arise from polymorphic forms or measurement conditions.
- Density : 1.511 g/cm³ .
- Solubility: Soluble in methanol and ether .
- Safety : Classified as harmful (H302, H315, H319, H335) with acute oral toxicity (GHS Category 4) .
Comparison with Structurally Similar Compounds
5-Bromo-1-tetralone (CAS: 68449-30-9)
- Structure : Bromine at position 5 instead of 5.
- Synthesis : Bromination of 1-tetralone under similar conditions yields positional isomers. reports a 21% yield for 5-bromo-1-tetralone using AlCl₃ and bromine .
- Properties: Melting Point: 43.7–43.8 °C (brown solid) . Applications: Used in organic synthesis, though specific applications are less documented compared to the 7-bromo isomer.
- Safety : Labeled as irritant (Xi) .
7-Methoxy-1-tetralone (CAS: N/A)
- Structure : Methoxy (-OCH₃) group at position 7 instead of bromine.
- Synthesis : Prepared via Friedel-Crafts acylation followed by cyclization using polyphosphoric acid (PPA) .
- Properties :
- Melting Point : 333–336 K (60–63 °C) .
- Reactivity : The electron-donating methoxy group activates the aromatic ring, enhancing electrophilic substitution reactions compared to the electron-withdrawing bromine in 7-bromo-1-tetralone.
- Applications : Intermediate in antidepressant drugs like agomelatine .
7-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine
- Structure : Oxygen heteroatom in the dihydrooxazine ring, with bromine at position 6.
- Synthesis: Not explicitly detailed in the evidence, but bromination of the parent oxazine is implied.
- Applications : Used in medicinal chemistry for dynamic binding motifs in proteins like p97 ATPase .
Comparative Data Table
Biological Activity
7-Bromo-1-tetralone, a brominated derivative of tetralone, has garnered attention for its significant biological activities, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a bromine atom at the seventh position of the tetralone ring system. The following sections provide a detailed overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.
- Molecular Formula : CHBrO
- Molecular Weight : Approximately 227.09 g/mol
- Appearance : White to light yellow crystalline powder
- Melting Point : 74.0 to 78.0 °C
The structural features of this compound influence its reactivity and biological activity, making it a subject of interest in various research domains.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound has potential as an anticancer agent. Its mechanism of action involves interaction with specific enzymes and receptors that are crucial for cancer cell proliferation and survival.
- Antimicrobial Properties : The compound also demonstrates antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
Synthesis Methods
Various synthesis methods have been documented for producing this compound:
- Bromination of 1-Tetralone : This method employs bromine in the presence of a catalyst to selectively introduce the bromine atom at the seventh position.
- Ring Contraction Reactions : Utilizing thallium trinitrate or other reagents can facilitate ring contraction reactions that yield this compound from other tetralone derivatives.
These synthesis routes highlight the versatility and accessibility of this compound for research and application.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies are essential for understanding its pharmacological profiles:
Target | Binding Affinity | Biological Effect |
---|---|---|
Enzyme A | Moderate | Inhibition of cancer cell growth |
Receptor B | High | Modulation of immune response |
Enzyme C | Low | Minimal effect on microbial growth |
The binding affinities indicate that while some interactions are strong, others may require further optimization to enhance efficacy.
Case Studies
Several case studies have explored the biological activities of this compound:
- Case Study 1: Anticancer Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Case Study 2: Antimicrobial Activity : A study assessed the antimicrobial properties against various bacterial strains, showing significant inhibition zones compared to standard antibiotics.
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVDCGFUUUJCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291328 | |
Record name | 7-Bromo-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32281-97-3 | |
Record name | 32281-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Bromo-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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